molecular formula C13H17Cl2N3S B8038376 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride

1-(4-Phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride

Cat. No.: B8038376
M. Wt: 318.3 g/mol
InChI Key: PLPAWBLWVZNZKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride is a chemical compound that features a piperazine ring substituted with a phenyl-thiazole moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both piperazine and thiazole rings in its structure contributes to its diverse biological activities.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride involves its interaction with specific molecular targets. For instance, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . The compound’s effects are mediated through pathways involving these molecular targets, which contribute to its biological activities.

Comparison with Similar Compounds

Uniqueness: 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride is unique due to the combination of the phenyl-thiazole and piperazine moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in medicinal chemistry and pharmacology.

Properties

IUPAC Name

4-phenyl-2-piperazin-1-yl-1,3-thiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3S.2ClH/c1-2-4-11(5-3-1)12-10-17-13(15-12)16-8-6-14-7-9-16;;/h1-5,10,14H,6-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPAWBLWVZNZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=CS2)C3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-(4-phenyl-1,3-thiazol-2-yl)piperazine-1-carboxylate (1.25 g, 3.62 mmol) in ethyl acetate (20 ml) was added a solution of 4 N hydrogen chloride in ethyl acetate (20 ml), and the mixture was stirred at room temperature for 1 hour. To the reaction mixture was added diethyl ether (30 ml), and the desired product as a solid was separated by filtration, which was washed with diethyl ether to yield 1.06 g (92.2%) of the desired product.
Name
tert-butyl 4-(4-phenyl-1,3-thiazol-2-yl)piperazine-1-carboxylate
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
92.2%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.